molecular formula C12H13ClFNO B8031840 1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine

1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine

Cat. No.: B8031840
M. Wt: 241.69 g/mol
InChI Key: ROYAHGQWRSHFON-UHFFFAOYSA-N
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Description

1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine is a chemical compound that features a piperidine ring bonded to a 3-chloro-5-fluorophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide in methanol can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly employed.

    Oxidation: Hydrogen peroxide in acetic acid is a typical reagent.

Major Products Formed

    Substitution: Products with various substituents replacing the chlorine atom.

    Reduction: Formation of 1-[(3-Chloro-5-fluorophenyl)methanol]piperidine.

    Oxidation: Formation of N-oxide derivatives of the piperidine ring.

Scientific Research Applications

1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)carbonyl]piperidine
  • 1-[(3-Fluorophenyl)carbonyl]piperidine
  • 1-[(3-Bromophenyl)carbonyl]piperidine

Uniqueness

1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to compounds with only one halogen substituent.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAHGQWRSHFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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